molecular formula C25H23N7O3 B12373800 Cyp51/PD-L1-IN-2

Cyp51/PD-L1-IN-2

Cat. No.: B12373800
M. Wt: 469.5 g/mol
InChI Key: KSJLMFWBUAALRS-UHFFFAOYSA-N
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Description

Cyp51/PD-L1-IN-2 is a quinazoline compound known for its antifungal properties. It acts as a dual inhibitor of cytochrome P450 family 51 (CYP51) and programmed death-ligand 1 (PD-L1). The compound has shown significant potential in inducing early apoptosis in fungal cells and reducing intracellular levels of interleukin-2 (IL-2), NLRP3, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κBp65) proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyp51/PD-L1-IN-2 involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research or industrial setting .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Cyp51/PD-L1-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives. Substitution reactions can result in a variety of substituted quinazolines with different biological activities .

Scientific Research Applications

Cyp51/PD-L1-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and properties of quinazoline derivatives.

    Biology: Investigated for its ability to induce apoptosis in fungal cells and modulate immune responses by inhibiting PD-L1.

    Medicine: Explored as a potential therapeutic agent for fungal infections and immune-related disorders.

    Industry: Utilized in the development of antifungal agents and immune modulators .

Mechanism of Action

Cyp51/PD-L1-IN-2 exerts its effects through dual inhibition of CYP51 and PD-L1. CYP51 is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. Inhibition of CYP51 disrupts ergosterol synthesis, leading to fungal cell death. PD-L1 is an immune checkpoint protein that regulates immune responses. Inhibition of PD-L1 enhances immune activity against fungal cells and potentially other pathogens .

Properties

Molecular Formula

C25H23N7O3

Molecular Weight

469.5 g/mol

IUPAC Name

N-[1-(4-acetylbenzoyl)piperidin-4-yl]-4-(1,2,4-triazol-1-yl)quinazoline-2-carboxamide

InChI

InChI=1S/C25H23N7O3/c1-16(33)17-6-8-18(9-7-17)25(35)31-12-10-19(11-13-31)28-24(34)22-29-21-5-3-2-4-20(21)23(30-22)32-15-26-14-27-32/h2-9,14-15,19H,10-13H2,1H3,(H,28,34)

InChI Key

KSJLMFWBUAALRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4C(=N3)N5C=NC=N5

Origin of Product

United States

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